5-(Thiophen-2-yl)quinolin-8-ol
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Overview
Description
5-(Thiophen-2-yl)quinolin-8-ol: is a heterocyclic compound that features both a quinoline and a thiophene ring The quinoline ring is a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring, while the thiophene ring is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)quinolin-8-ol typically involves the condensation of quinoline derivatives with thiophene derivatives. One common method is the reaction of quinolin-8-ol with thiophene-2-carboxylic acid or its derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(Thiophen-2-yl)quinolin-8-ol can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Quinoline N-oxides, thiophene sulfoxides.
Reduction: Reduced quinoline or thiophene derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: 5-(Thiophen-2-yl)quinolin-8-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials. Its unique electronic properties make it valuable in materials science .
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, disrupting essential cellular processes .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the thiophene ring.
Thiophene: A simpler heterocycle containing only the thiophene ring.
Quinolin-8-ol: A derivative of quinoline without the thiophene substitution.
Uniqueness: 5-(Thiophen-2-yl)quinolin-8-ol is unique due to the presence of both quinoline and thiophene rings, which confer distinct electronic and steric properties
Properties
CAS No. |
892878-94-3 |
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Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-thiophen-2-ylquinolin-8-ol |
InChI |
InChI=1S/C13H9NOS/c15-11-6-5-9(12-4-2-8-16-12)10-3-1-7-14-13(10)11/h1-8,15H |
InChI Key |
IFEMFQWLQBWJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C3=CC=CS3 |
Origin of Product |
United States |
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